
Methyl(4-propoxyphenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(4-propoxyphenyl)sulfane is an organic compound characterized by the presence of a sulfane group attached to a methyl and a 4-propoxyphenyl group. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-propoxyphenyl)sulfane typically involves the alkylation of thiols. One common method is the reaction of 4-propoxyphenylthiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: Methyl(4-propoxyphenyl)sulfane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the halogenated compound used.
科学研究应用
Methyl(4-propoxyphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of high-performance polymers and as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of Methyl(4-propoxyphenyl)sulfane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated by the formation of covalent bonds between the sulfane group and the active site of the enzyme or protein.
相似化合物的比较
- Methyl(4-methoxyphenyl)sulfane
- Methyl(4-ethoxyphenyl)sulfane
- Methyl(4-butoxyphenyl)sulfane
Comparison: Methyl(4-propoxyphenyl)sulfane is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where other analogs may not be as effective.
属性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC 名称 |
1-methylsulfanyl-4-propoxybenzene |
InChI |
InChI=1S/C10H14OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI 键 |
BCIHSXLIMVZKFX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



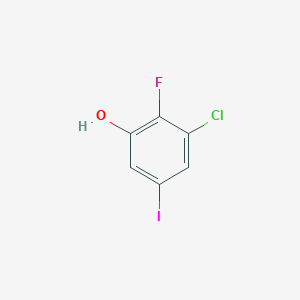
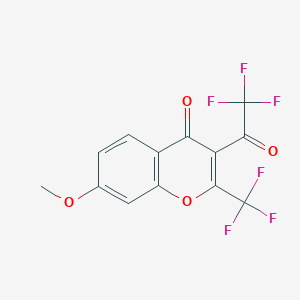
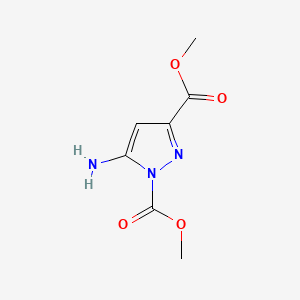

![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)


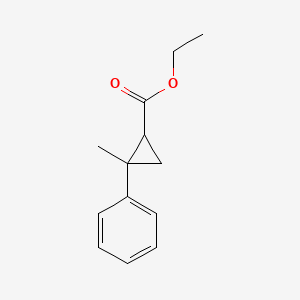
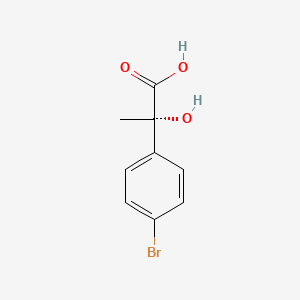
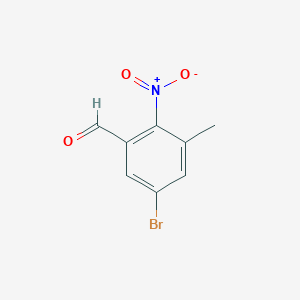
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)


